Hydrogen Bond Acceptor Count Differentiation
The target compound possesses 9 hydrogen bond acceptors (HBA = 9), derived from the amide carbonyl, the phenolic –OH, the methoxy oxygen, and six fluorine atoms across the two CF₃ groups . This HBA count exceeds that of the non-hydroxylated N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxybenzamide (C₁₆H₁₁F₆NO₂, HBA = 8, molecular weight 363.25 g/mol, no phenolic –OH) . The additional HBA in 634184-89-7 directly impacts predicted solubility, protein-binding promiscuity, and chromatographic retention behavior, providing a measurable physicochemical fingerprint for quality control.
| Evidence Dimension | Hydrogen bond acceptor count (HBA) |
|---|---|
| Target Compound Data | HBA = 9 (C₁₆H₁₁F₆NO₃) |
| Comparator Or Baseline | N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxybenzamide (C₁₆H₁₁F₆NO₂, CAS not specified), HBA = 8 |
| Quantified Difference | ΔHBA = +1 (+12.5% increase in HBA count) |
| Conditions | Calculated from molecular formula; standard H-bond acceptor definitions applied (O and N atoms, F atoms in CF₃ considered non-classical acceptors per common drug-discovery counting conventions) |
Why This Matters
Procurement and analytical QC protocols (e.g., LC-MS method development, solubility screening) require this HBA value to distinguish the target from des-hydroxy or des-methoxy analogs that co-elute or share similar mass.
